molecular formula C29H31F4N5O2 B12374087 Cbl-b-IN-7

Cbl-b-IN-7

Cat. No.: B12374087
M. Wt: 557.6 g/mol
InChI Key: NJOKETZTARBFPO-XDHUDOTRSA-N
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Description

Cbl-b-IN-7 is a small-molecule inhibitor targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, a member of the RING-type E3 ubiquitin ligases. Cbl-b plays a crucial role in regulating immune cell activity by promoting an immunosuppressive tumor environment.

Preparation Methods

The synthesis of Cbl-b-IN-7 involves several steps, including the preparation of key intermediates and the final coupling reactionsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the compound. These methods may include continuous flow chemistry, automated synthesis platforms, and rigorous quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Cbl-b-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the lactam ring .

Scientific Research Applications

Cbl-b-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of ubiquitination and protein degradation. In biology, it helps elucidate the role of Cbl-b in immune cell regulation and signaling pathways. In medicine, this compound is being investigated for its potential to enhance cancer immunotherapy by boosting the activity of T cells and natural killer cells. Industrial applications include its use in drug discovery and development, where it serves as a lead compound for designing new therapeutics targeting Cbl-b .

Mechanism of Action

Cbl-b-IN-7 exerts its effects by binding to the Cbl-b protein and inhibiting its E3 ubiquitin ligase activity. This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to enhanced signaling and activation of immune cells. The molecular targets of this compound include the tyrosine kinase-binding domain and the linker helix region of Cbl-b, which are critical for its function. By stabilizing Cbl-b in an inactive conformation, this compound effectively enhances immune responses and promotes anti-tumor activity .

Comparison with Similar Compounds

Cbl-b-IN-7 is unique among Cbl-b inhibitors due to its high specificity and potency. Similar compounds include NX-1607 and other analogues that target the same protein but may differ in their binding affinities and mechanisms of action. Compared to these compounds, this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development. Other similar compounds include inhibitors targeting related E3 ubiquitin ligases, such as c-Cbl and Itch, which share structural similarities with Cbl-b but have distinct biological functions .

Properties

Molecular Formula

C29H31F4N5O2

Molecular Weight

557.6 g/mol

IUPAC Name

2-[3-[3-[(R)-fluoro-(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-6-[(1S)-1-[(1-methylcyclobutyl)amino]ethyl]-4-(trifluoromethyl)-3H-isoindol-1-one

InChI

InChI=1S/C29H31F4N5O2/c1-17(35-27(2)8-5-9-27)18-10-21-22(23(11-18)29(31,32)33)13-38(26(21)39)20-7-4-6-19(12-20)28(14-40-15-28)24(30)25-36-34-16-37(25)3/h4,6-7,10-12,16-17,24,35H,5,8-9,13-15H2,1-3H3/t17-,24-/m0/s1

InChI Key

NJOKETZTARBFPO-XDHUDOTRSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(COC4)[C@H](C5=NN=CN5C)F)C(=C1)C(F)(F)F)NC6(CCC6)C

Canonical SMILES

CC(C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(COC4)C(C5=NN=CN5C)F)C(=C1)C(F)(F)F)NC6(CCC6)C

Origin of Product

United States

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